ベンタムスチンエチルエステル

概要

説明

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

科学的研究の応用

がん治療における細胞毒性強化

ベンタムスチンエチルエステルは、その親化合物であるベンタムスチンと比較して、有意に強力な細胞毒性薬剤として特定されています . それは、肉腫や癌細胞を含む、幅広いヒトがん細胞タイプに対して高い有効性を示しています。 エステル誘導体、特に生理的条件下で正電荷を帯びるものは、がん細胞のアポトーシスを誘導する効果が最大100倍も高いことが示されています .

造血細胞移植における免疫調節効果

この化合物は、同種造血細胞移植(HCT)で使用した場合、有望な免疫調節効果を示しています . 移植後の合併症である移植片対宿主病(GvHD)などの副作用を軽減し、一方で移植片対白血病効果(GvL)を高めることが報告されています . この応用は、移植後の患者の転帰を改善する上で特に重要です。

STAT3活性化の阻害

ベンタムスチンエチルエステルは、シグナル伝達および転写活性化因子3(STAT3)の活性化を阻害することが判明しています . STAT3は、がん細胞の増殖と生存に関与する重要な転写因子です。 STAT3を阻害することで、この化合物はがん細胞の増殖抑制に貢献します .

腫瘍細胞への蓄積

研究では、ベンタムスチンエステル、特にエチルエステル変異体が、親化合物と比較して腫瘍細胞に多く蓄積することが示されています . この選択的な蓄積により、正常な細胞への影響を最小限に抑えながら、より標的を絞った効果的ながん治療戦略が可能になる可能性があります。

化学療法における耐性克服

ベンタムスチンエチルエステルは、親化合物であるベンタムスチンに耐性を示すがん細胞に対して、かなりの効力を示しています . この特徴は、がん細胞の耐性メカニズムを克服できる新しい化学療法薬の開発にとって重要です。

正常細胞対腫瘍細胞における感受性の違い

興味深いことに、ベンタムスチンエチルエステルは、腫瘍細胞と比較して、自然不死化ヒトケラチノサイトなど、「正常な」細胞に対しては感受性が低いことが観察されています . この感受性の違いは、化学療法薬にとって望ましい特性であり、正常な組織への副作用が起こる可能性が低いことを示唆しています。

作用機序

Target of Action

Bendamustine Ethyl Ester primarily targets DNA within cells . It is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . This compound has shown efficacy against a broad range of hematological malignancies, including those resistant to the parent compound, Bendamustine .

Mode of Action

Bendamustine Ethyl Ester interacts with its targets by causing intra- and inter-strand crosslinks between DNA bases, resulting in cell death . This interaction is facilitated by the formation of electrophilic alkyl groups that covalently bond to other molecules .

Biochemical Pathways

It is known that the compound induces changes to key immunological cell populations, including t-cells, myeloid derived suppressor cells (mdscs), and dendritic cells (dcs) . In vitro studies have found that Bendamustine enhances the suppressive function of MDSCs, skews DCs toward cDC1s, enhances Flt3 expression on DCs, increases B-cell production of IL-10, inhibits STAT3 activation, and suppresses proliferation of T- and B-cells .

Pharmacokinetics

It has been observed that bendamustine and its esters show pronounced cellular accumulation compared to the parent compound . In particular, the pyrrolidinoethyl ester showed a high enrichment in tumor cells .

Result of Action

The molecular and cellular effects of Bendamustine Ethyl Ester’s action include a higher fraction of early apoptotic cancer cells and increased expression of p53 . It has been found to be considerably more potent than the parent compound against a broad panel of human cancer cell types .

Action Environment

It is known that the compound is positively charged under physiological conditions, which may influence its interaction with its targets

Safety and Hazards

生化学分析

Biochemical Properties

Bendamustine Ethyl Ester has been found to interact with various biomolecules, leading to its cytotoxic effects. It has been shown to be more effective than Bendamustine, its parent compound, against human sarcoma and carcinoma cells .

Cellular Effects

Bendamustine Ethyl Ester has a significant impact on various types of cells and cellular processes. It influences cell function by inducing early apoptosis in cancer cells . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Bendamustine Ethyl Ester involves binding interactions with biomolecules and changes in gene expression. It inhibits the signal transducer and activator of transcription 3 (STAT3), preventing the binding of STAT3–Src homology 2 (SH2) to the phosphotyrosine (pTyr, pY) peptide .

Temporal Effects in Laboratory Settings

Over time, Bendamustine Ethyl Ester shows a high degree of stability and does not degrade easily. Its long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Bendamustine Ethyl Ester vary with different dosages in animal models. High doses can lead to toxic or adverse effects .

Metabolic Pathways

Bendamustine Ethyl Ester is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

Bendamustine Ethyl Ester is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of Bendamustine Ethyl Ester affects its activity or function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

特性

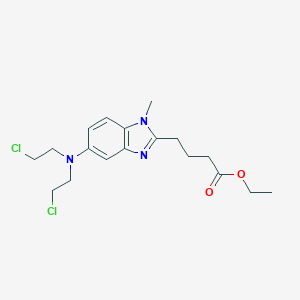

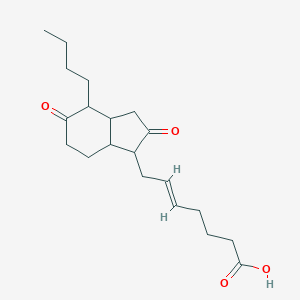

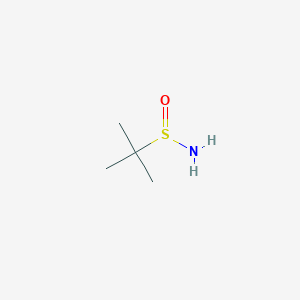

IUPAC Name |

ethyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25Cl2N3O2/c1-3-25-18(24)6-4-5-17-21-15-13-14(7-8-16(15)22(17)2)23(11-9-19)12-10-20/h7-8,13H,3-6,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLZDNWNOBSNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87475-54-5 | |

| Record name | 1H-Benzimidazole-2-butanoic acid, 5-(bis(2-chloroethyl)amino)-1-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087475545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ethyl 4-[5-[bis(2-chloroethyl)amino]-1-methyl-benzimidazol-2-yl]butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-BENZIMIDAZOLE-2-BUTANOIC ACID, 5-(BIS(2-CHLOROETHYL)AMINO)-1-METHYL-, ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZJ84CTZ79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main challenge addressed in the research regarding Bendamustine Ethyl Ester synthesis?

A1: The research highlights that the chlorination step during Bendamustine Ethyl Ester synthesis is complex and prone to unwanted side reactions. This complexity makes it difficult to scale up the production process efficiently. [, ]

Q2: How does the research propose to improve the synthesis of Bendamustine Ethyl Ester?

A2: The research explores the use of a flow microreactor for the chlorination step. By carefully controlling the concentration of reagents and flow rates within the microreactor, the researchers aimed to achieve higher yields and purity of Bendamustine Ethyl Ester while mitigating the challenges posed by side reactions. [, ]

Q3: What were the key findings of the research regarding Bendamustine Ethyl Ester synthesis in a flow microreactor?

A3: The research demonstrated that optimizing reagent concentrations and flow rates within the microreactor could significantly increase the yield of Bendamustine Ethyl Ester. Notably, they achieved a production capacity in a 137 mL microreactor comparable to a conventional 100-liter reactor, highlighting the potential of microreactors for efficient and scalable synthesis. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

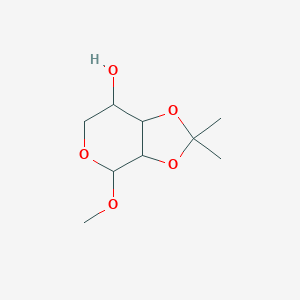

![Tert-butyl (2E)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B31206.png)

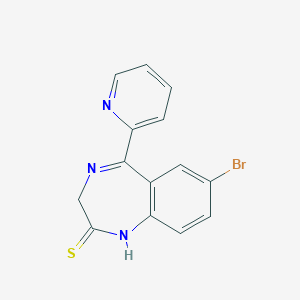

![Dinaphtho[2,1-b:1',2'-d]furan](/img/structure/B31230.png)